molecular formula C18H16O2 B8001598 Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol

Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B8001598
M. Wt: 264.3 g/mol
InChI Key: DAGFDQRNGNGTLH-UHFFFAOYSA-N
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Description

Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol is a complex organic compound that features a furan ring attached to a biphenyl structure with a methanol group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol typically involves several steps. One common method starts with the reaction of 3-chloro-2-methylbiphenyl with magnesium to form a Grignard reagent. This intermediate is then reacted with paraformaldehyde diacetate to yield the desired product . Another approach involves the use of 3-bromo-2-methylphenylmethanol and phenylboronic acid in the presence of a palladium catalyst and sodium bicarbonate solution .

Industrial Production Methods

Industrial production of this compound often employs large-scale reaction vessels and optimized conditions to maximize yield and purity. The process typically involves refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various substituted furans, biphenyl derivatives, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol is unique due to its combined furan and biphenyl structures, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H16O2C_{18}H_{16}O_2 and a molecular weight of 280.32 g/mol. Its structure comprises a furan ring connected to a biphenyl moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves methods such as modified Larock-type coupling reactions, which have been used to produce various derivatives with enhanced biological properties. These methods allow for the introduction of functional groups that can modulate the compound's activity against different biological targets.

1. Antimicrobial Activity

Research has indicated that furan derivatives exhibit notable antimicrobial properties. A study by Sachdeva et al. (2024) demonstrated that compounds similar to this compound possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

CompoundActivity TypeMIC (µg/mL)
Furan derivative AAntibacterial25
Furan derivative BAntifungal15

2. Anticancer Activity

Furan derivatives have also been studied for their anticancer properties. In vitro studies showed that this compound can inhibit the proliferation of various cancer cell lines, including breast and leukemia cells. For instance, a GI50 value (the concentration required to inhibit cell growth by 50%) was reported as low as 0.229 µM for certain derivatives in breast cancer models.

Cell LineGI50 (µM)Reference
MDA-MB-435 (Breast Cancer)0.229
MV4–11 (Leukemia)<0.01

3. Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives has been highlighted in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes like COX-2, thereby reducing inflammation in various models.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of furan derivatives with key biological targets such as tubulin and various receptors involved in cancer progression and inflammation. For example, interactions with tubulin were characterized by hydrophobic contacts and hydrogen bonding, suggesting a mechanism that may disrupt microtubule dynamics.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of furan derivatives against human cancer cell lines demonstrated that certain modifications to the biphenyl moiety significantly enhanced antiproliferative activity. The study utilized flow cytometry to analyze cell cycle effects, revealing that treated cells exhibited G2/M phase arrest.

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, furan derivatives were screened against clinical isolates of bacteria and fungi. The results indicated that specific structural modifications increased potency against resistant strains, making these compounds promising candidates for further development.

Properties

IUPAC Name

furan-3-yl-(3-methyl-4-phenylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-13-11-15(18(19)16-9-10-20-12-16)7-8-17(13)14-5-3-2-4-6-14/h2-12,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGFDQRNGNGTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=COC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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